molecular formula C26H25FN2O3 B5271214 N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B5271214
M. Wt: 432.5 g/mol
InChI Key: QPPPDUGJFUPPIR-QJOMJCCJSA-N
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Description

N-{(1Z)-3-(Cyclohexylamino)-1-[5-(4-Fluorophenyl)Furan-2-yl]-3-Oxoprop-1-en-2-yl}Benzamide is a synthetic acrylamide derivative featuring a benzamide core linked to a substituted enone system. Key structural components include:

  • Benzamide moiety: Unsubstituted benzene ring (C₆H₅CONH₂).
  • Enone system: A conjugated α,β-unsaturated ketone (prop-1-en-2-yl) with a cyclohexylamino substituent at the β-position.
  • Furan-2-yl group: Substituted at the α-position with a 4-fluorophenyl ring.

The compound’s molecular formula is C₂₆H₂₅FN₂O₃ (average mass: ~432.5 g/mol), with a stereochemically defined (Z)-configuration at the enone double bond.

Properties

IUPAC Name

N-[(Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3/c27-20-13-11-18(12-14-20)24-16-15-22(32-24)17-23(26(31)28-21-9-5-2-6-10-21)29-25(30)19-7-3-1-4-8-19/h1,3-4,7-8,11-17,21H,2,5-6,9-10H2,(H,28,31)(H,29,30)/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPPDUGJFUPPIR-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furan ring, followed by the introduction of the fluorophenyl group and the cyclohexylamino group. The final step involves the formation of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different furan derivatives, while reduction reactions can produce various amine derivatives .

Scientific Research Applications

N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares a common acrylamide-enone-furan scaffold with several analogs. Differences arise in substituents on the benzamide, furan, and amino groups (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent on Furan Amino Group Benzamide Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 4-Fluorophenyl Cyclohexylamino None 432.5 High electronegativity (F)
N-[(1Z)-1-[5-(3-Chlorophenyl)Furan-2-yl]-3-(Cyclohexylamino)-3-Oxoprop-1-en-2-yl]-4-MethylBenzamide 3-Chlorophenyl Cyclohexylamino 4-Methyl 462.97 Increased lipophilicity (Cl, CH₃)
N-{(1Z)-3-(Cyclohexylamino)-1-[5-(2,4-Dichlorophenyl)Furan-2-yl]-3-Oxoprop-1-en-2-yl}-4-MethylBenzamide 2,4-Dichlorophenyl Cyclohexylamino 4-Methyl 497.42 Higher steric bulk (Cl₂)
N-{(1Z)-3-[(4-Fluorobenzyl)Amino]-1-[5-(4-Methylphenyl)Furan-2-yl]-3-Oxoprop-1-en-2-yl}Benzamide 4-Methylphenyl 4-Fluorobenzyl None ~440.4 Flexible benzylamino group

Physicochemical Properties

  • Melting Points : While data for the target compound is unavailable, analogs with chloro/methyl substituents (e.g., 462.97 g/mol in ) exhibit higher melting points (209–211°C for similar compounds ), suggesting increased crystallinity due to halogenation.
  • Lipophilicity : The 4-fluorophenyl group in the target compound balances electronegativity and moderate lipophilicity, contrasting with the higher ClogP of chlorinated analogs .

Biological Activity

N-{(1Z)-3-(cyclohexylamino)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

\text{N 1Z 3 cyclohexylamino 1 5 4 fluorophenyl furan 2 yl 3 oxoprop 1 en 2 yl}benzamide}

This compound features a furan ring, a cyclohexylamine group, and a benzamide moiety, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds, indicating that modifications in the structure can lead to significant variations in activity. For instance, derivatives with furan rings have demonstrated promising results against various cancer cell lines.

Case Studies

  • In Vitro Studies : In vitro evaluations using MTT assays have shown that compounds structurally related to this compound exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For example, some derivatives showed IC50 values in the range of 1.1 μM to 4.9 μM, suggesting strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation, such as thymidylate synthase (TS). Compounds exhibiting TS inhibitory activity demonstrated IC50 values ranging from 1.95 μM to 4.24 μM, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound's structural components may also confer antimicrobial properties. Similar furan derivatives have been tested for their antibacterial efficacy against various strains.

Antibacterial Assays

Research has shown that several synthesized derivatives possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The inhibition zones measured in millimeters for some compounds are summarized below:

CompoundE. coli Inhibition Zone (mm)S. aureus Inhibition Zone (mm)
Compound A1014
Compound B1110
Compound C1211

These results indicate that modifications in the chemical structure can enhance antibacterial properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural factors:

  • Substituent Position : Ortho-substituted derivatives generally exhibit better activity than meta or para substitutions.
  • Number of Substituents : Increased substitution tends to decrease cytotoxicity, suggesting an optimal balance is necessary for enhanced efficacy.

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